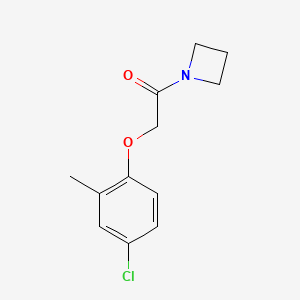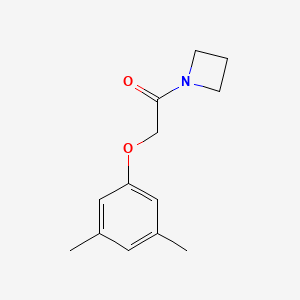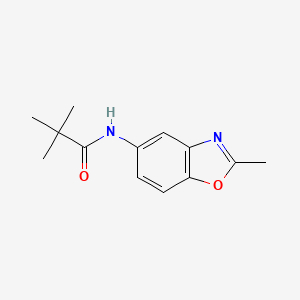
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone, also known as ADE, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. ADE belongs to the class of compounds called oxazolidinones, which have been shown to exhibit antibacterial, antifungal, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone is not fully understood. However, it is believed that 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone exerts its antibacterial activity by inhibiting bacterial protein synthesis. 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has been shown to bind to the 50S ribosomal subunit of bacteria, preventing the formation of peptide bonds between amino acids and thereby inhibiting bacterial protein synthesis.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has been shown to exhibit potent antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has also been shown to exhibit antifungal and antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit potent antibacterial activity against a wide range of bacterial strains. However, 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone also has several limitations. It is not effective against all bacterial strains, and its mechanism of action is not fully understood.
Orientations Futures
There are several potential future directions for research on 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone. One area of research could be the development of new derivatives of 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone with enhanced antibacterial activity. Another area of research could be the investigation of the mechanism of action of 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone to better understand its antibacterial activity. Additionally, 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone could be further investigated for its potential applications in the fields of antifungal and antiviral therapy.
Méthodes De Synthèse
The synthesis of 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone involves the reaction of 2,3-dimethylphenol with chloroacetyl chloride in the presence of a base to form 2-(2,3-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with azetidine in the presence of a base to form 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has also been shown to exhibit antifungal and antiviral activity.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-5-3-6-12(11(10)2)16-9-13(15)14-7-4-8-14/h3,5-6H,4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLMUXZBYANTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)



![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)




![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)